1,1,1-Trichloro-2,2,2-trimethyldisilane

Description

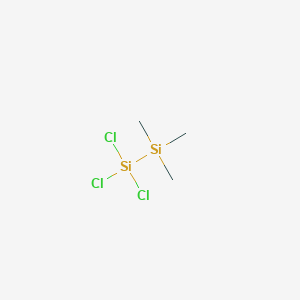

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trichloro(trimethylsilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9Cl3Si2/c1-7(2,3)8(4,5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEDGTTUEVJNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170936 | |

| Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18026-87-4 | |

| Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18026-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018026874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2,2,2-trimethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-2,2,2-trimethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Pathways of 1,1,1 Trichloro 2,2,2 Trimethyldisilane

Reactions at the Silicon-Silicon Bond

The Si-Si bond in 1,1,1-trichloro-2,2,2-trimethyldisilane is the focal point of its reactivity, enabling a variety of silylation reactions. The polarization of this bond, with the trichlorosilyl (B107488) group being highly electrophilic and the trimethylsilyl (B98337) group being a competent leaving group, facilitates its cleavage and subsequent functionalization of organic substrates.

Silylation Reactions in Organic Synthesis

This compound has proven to be a valuable reagent in organic synthesis for the introduction of silyl (B83357) groups onto organic molecules. Its application in palladium-catalyzed reactions has been particularly noteworthy, offering a high degree of control over stereochemistry.

Research has demonstrated that this compound is an effective reagent for the stereospecific silylation of π-allylpalladium complexes. rsc.org The reaction of optically active π-allylpalladium complexes with this disilane (B73854) in the presence of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618), leads to the formation of optically active allylsilanes in high yields. rsc.org This transformation is significant as it allows for the transfer of chirality from the palladium complex to the resulting allylsilane product.

Table 1: Stereospecific Silylation of an Optically Active π-Allylpalladium Complex

| Reactant | Reagent | Product | Stereochemistry |

|---|

This table illustrates the outcome of the reaction as described in the research, where the stereochemistry of the starting material is retained in the product.

The mechanism of this stereospecific silylation is proposed to proceed with retention of configuration at the allylic carbon. rsc.org This outcome suggests that the silylation does not occur via an external attack of a silyl anion on the π-allyl complex, which would likely lead to inversion of stereochemistry. Instead, the reaction is believed to involve the formation of a silylpalladium intermediate, followed by reductive elimination. This pathway ensures that the stereochemical information encoded in the starting π-allylpalladium complex is preserved in the final allylsilane product.

Transition Metal-Catalyzed Disilylation and Silyl-Functionalization

The presence of electron-withdrawing substituents on a disilane can significantly influence its reactivity in transition metal-catalyzed processes. The trichlorosilyl group in this compound plays a crucial role in activating the Si-Si bond towards oxidative addition to a low-valent metal center, a key step in many catalytic cycles.

Electron-withdrawing groups on silicon in disilanes have a pronounced effect on their reactivity in catalyzed reactions. These substituents enhance the electrophilicity of the silicon atom, making the Si-Si bond more susceptible to cleavage by a nucleophilic metal catalyst. In the context of palladium-catalyzed reactions, this increased reactivity can lead to more efficient catalytic turnovers. For instance, in palladium/copper-catalyzed silylcarbonylation of alkynes, the presence of an electron-withdrawing group on the silyl moiety can direct the regioselectivity of the addition to the alkyne.

While specific examples detailing the palladium-catalyzed disilylation of unsaturated compounds using this compound are not extensively documented in the provided results, the general principles of such reactions are well-established for other disilanes. nih.gov These processes typically involve the oxidative addition of the Si-Si bond to a palladium(0) complex, forming a bis(silyl)palladium(II) intermediate. This intermediate can then react with an unsaturated substrate, such as an alkene or alkyne, to deliver the two silyl groups across the multiple bond. The electron-withdrawing nature of the trichlorosilyl group in this compound would be expected to facilitate the initial oxidative addition step, a critical part of the catalytic cycle.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triphenylphosphine |

Nickel-Catalyzed Reactions and Byproduct Formation

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organosilicon chemistry, enabling the formation of carbon-silicon bonds from readily available chlorosilanes. nih.gov While specific studies detailing the nickel-catalyzed reactions of this compound are not extensively documented, the reactivity can be inferred from established principles of nickel catalysis with related monochlorosilanes and aryl chlorides. nih.govnih.gov

Generally, these reactions proceed via a reductive coupling mechanism where a Ni(0) complex, often generated in situ, undergoes oxidative addition into a C-X bond (where X is a halide or triflate) of an organic electrophile. The resulting organonickel(II) intermediate can then react with the chlorosilane. In the context of this compound, two primary reactive sites exist: the Si-Cl bonds and the Si-Si bond.

A plausible pathway involves the silylation of an organonickel intermediate, R-Ni(II)-X, with this compound. This would likely involve the cleavage of the Si-Si bond, transferring either the -SiCl3 or the -SiMe3 moiety to the organic group R, resulting in the formation of R-SiCl3 or R-SiMe3. The reaction selectivity would be influenced by the steric and electronic properties of the nickel catalyst's ligands and the organic substrate.

Common byproducts in such nickel-catalyzed cross-coupling reactions include homocoupled products from the organic electrophile (R-R) and the formation of various chlorosilanes through disproportionation or redistribution reactions catalyzed by the nickel complex under thermal conditions. For instance, the reaction mixture could contain hexachlorodisilane (B81481) (Cl3Si-SiCl3), hexamethyldisilane (B74624) (Me3Si-SiMe3), and other mixed chlorotrimethyldisilanes as potential byproducts.

| Reactant/Catalyst System | Potential Products | Potential Byproducts |

| R-X + Cl3SiSiMe3 / Ni(0) | R-SiMe3, R-SiCl3 | R-R, Si2Cl6, Si2Me6 |

Interaction with Electron-Rich Metals and Si-Si Bond Activation

The silicon-silicon bond in this compound is susceptible to cleavage by electron-rich transition metals. A key example is its reaction with π-allylpalladium complexes. In the presence of triphenylphosphine, this compound serves as a reagent for the stereospecific silylation of these palladium complexes. rsc.org

The mechanism is believed to involve the oxidative addition of the Si-Si bond to the electron-rich Pd(0) center. This forms a palladium intermediate containing both trimethylsilyl and trichlorosilyl ligands. Subsequent reductive elimination transfers one of the silyl groups to the allyl moiety, yielding an allylsilane. The reaction proceeds with retention of configuration, affording optically active allylsilanes in high yields from optically active π-allylpalladium precursors. rsc.org This transformation highlights the ability of electron-rich metals to activate the otherwise stable Si-Si sigma bond.

Reaction Scheme: Silylation of π-Allylpalladium Complexes

(π-allyl)Pd(Cl)(PPh3) + Cl3SiSiMe3 → Allyl-SiMe3 + PdCl(SiCl3)(PPh3)

This reactivity demonstrates a valuable synthetic application of this compound in organometallic chemistry, where the Si-Si bond is selectively cleaved to deliver a silyl group to an organic framework.

Transformations Involving Silicon-Chlorine Bonds

The presence of three chlorine atoms on one of the silicon atoms governs a significant portion of the compound's reactivity, particularly in the generation of reactive intermediates and in rearrangement reactions.

Dichlorosilylene (B1217353) Transfer Reactions

Dichlorosilylene (:SiCl2) is a highly reactive intermediate valuable in the synthesis of organosilicon compounds. While not isolated as a stable free monomer under normal conditions, it can be generated in situ from various precursors. The disproportionation of hexachlorodisilane (Si2Cl6) is a known method for producing dichlorosilylene. acs.org

Given the structural similarity, this compound can be considered a potential precursor for dichlorosilylene. Thermal or photochemical conditions, or base-induced disproportionation, could lead to the cleavage of the Si-Si bond and elimination of trimethylchlorosilane (Me3SiCl) to generate :SiCl2. acs.org

Proposed Generation of Dichlorosilylene:

Cl3Si-SiMe3 → :SiCl2 + ClSiMe3

Once generated, the highly electrophilic dichlorosilylene can be trapped by various organic substrates, such as dienes, to form silicon-containing heterocyclic compounds. The development of methods to control the release of :SiCl2 from precursors like this compound is an area of interest for synthetic chemistry.

Intramolecular and Intermolecular Rearrangements

The combination of Si-Cl and Si-C bonds within the same molecule, separated by a Si-Si bond, creates a system prone to rearrangement and disproportionation, especially in the presence of Lewis acid catalysts.

Aluminum chloride (AlCl3) is a potent Lewis acid known to catalyze the cleavage and rearrangement of organosilane systems. In the context of this compound, AlCl3-catalyzed "cracking" involves the cleavage of the Si-Si bond. The mechanism is initiated by the interaction of the Lewis acid with a chlorine atom on the trichlorosilyl group, which polarizes and weakens the adjacent Si-Si bond.

This interaction facilitates the heterolytic cleavage of the Si-Si bond, generating a trimethylsilyl cation ([Me3Si]+) and a tetrachlorosilylaluminate anion ([AlCl4]−) or a related complex. The highly reactive silyl cation can then participate in a variety of subsequent reactions, including abstracting a chloride from another molecule or undergoing rearrangement. This process effectively "cracks" the disilane into more stable or volatile monosilane units. The formation of an Al-O-Si active center can also play a role if trace moisture is present. nih.gov

Disproportionation, or redistribution, is a common reaction in chlorosilane chemistry where substituents (chloro and methyl groups) are exchanged between silicon centers. For this compound, this can occur both intramolecularly and intermolecularly, particularly when heated or in the presence of a catalyst like AlCl3.

The process leads to a statistical or thermodynamically controlled mixture of various chlorosilanes. The initial cleavage of the Si-Si bond yields trichlorosilyl and trimethylsilyl fragments, which can then recombine in different ways or react with other disilane molecules. The ultimate products of complete disproportionation would be the most stable monosilane compounds: silicon tetrachloride (SiCl4) and tetramethylsilane (B1202638) (SiMe4), along with the intermediate methylchlorosilanes.

| Initial Reactant | Catalyst/Conditions | Major Disproportionation Products | Boiling Point of Products (°C) |

| Cl3Si-SiMe3 | AlCl3, Heat | Silicon Tetrachloride (SiCl4) | 57.6 |

| Trichloromethylsilane (MeSiCl3) | 66.0 | ||

| Dichlorodimethylsilane (Me2SiCl2) | 70.0 | ||

| Chlorotrimethylsilane (Me3SiCl) | 57.0 | ||

| Tetramethylsilane (SiMe4) | 26.6 |

Computational Chemistry Investigations of 1,1,1 Trichloro 2,2,2 Trimethyldisilane Electronic Structure and Reactivity

Ab Initio and Density Functional Theory (DFT) Methodologies

Ab initio and Density Functional Theory (DFT) are cornerstone computational methods used to model the properties of organosilicon compounds. nih.gov These techniques allow for the detailed investigation of molecular geometries, reaction thermochemistry, and various electronic properties. nih.gov For instance, studies on related chlorosilanes and silanols have benchmarked the performance of various common density functionals (like B3LYP and PBEPBE) and ab initio methods (like MP2 and CCSD(T)) against experimental data or high-accuracy W1 and CBS-QB3 values. nih.govkaust.edu.sa Such studies generally find that while many DFT methods provide acceptable accuracy, the use of triple-zeta basis sets significantly improves the quality of energy calculations compared to double-zeta sets. nih.govrsc.org

Energetic Profiles of Conformation and Transformation Pathways

Computational chemistry is instrumental in mapping the potential energy landscape of molecules like 1,1,1-Trichloro-2,2,2-trimethyldisilane. chemrxiv.org This involves calculating the energies of various conformers and the transition states that connect them. For this specific disilane (B73854), rotation around the Si-Si bond gives rise to different staggered and eclipsed conformations. By calculating the energy of these structures, a conformational potential energy landscape (PEL) can be constructed. chemrxiv.orgchemrxiv.org These landscapes reveal the relative stabilities of different conformers and the energy barriers to rotation. chemrxiv.org

Furthermore, these methods can model transformation pathways, such as thermal decomposition or reaction with other chemical species. For example, in studying the thermal decomposition of related organosilicon compounds, DFT and ab initio calculations are used to identify reaction paths and estimate activation barriers for processes like molecular elimination. researchgate.net This provides a molecule-level understanding of the reaction's feasibility and mechanism.

Below is a representative table illustrating the type of data generated from such computational studies to compare the relative stability of different conformations and the energy barrier for a hypothetical transformation.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered Conformer | DFT (B3LYP/6-311G(d,p)) | 0.00 | Most stable ground state conformation |

| Eclipsed Conformer | DFT (B3LYP/6-311G(d,p)) | 3.5 | Rotational transition state |

| Transformation TS | DFT (B3LYP/6-311G(d,p)) | 25.0 | Transition state for a hypothetical reaction pathway |

Support for Experimental Structural and Mechanistic Observations

Computational studies serve as a crucial partner to experimental work by validating and explaining observed phenomena. acs.orgunipa.it The optimized molecular geometries calculated by DFT or ab initio methods can be compared with experimental structures determined by techniques like gas electron diffraction (GED) or X-ray crystallography. rsc.org A close match between the computed and experimental bond lengths, bond angles, and dihedral angles provides confidence in the chosen theoretical model.

In terms of reactivity, computational results can elucidate reaction mechanisms. For example, experimental studies on the hydrolysis of functionalized organosilanes have been complemented by computational investigations to rationalize the observed kinetics and steric effects. acs.org Similarly, in reactions involving this compound, such as its use in stereospecific silylations, computational modeling could identify the key orbital interactions and transition state structures that dictate the observed stereochemical outcome.

Analysis of Bonding and Electronic Properties

Beyond energies and structures, computational chemistry offers a suite of tools to analyze the electronic environment within a molecule, revealing details about bonding, charge distribution, and orbital interactions.

Frontier Molecular Orbital (FMO) Analysis in Disilanes

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the picture of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO governs its capacity as an electrophile or electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

In disilanes, the HOMO and LUMO are often associated with the Si-Si σ and σ* orbitals, respectively. The energies of these orbitals are significantly influenced by the substituents on the silicon atoms. In this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO, while the methyl groups have a comparatively smaller effect. FMO analysis can be used to predict how this molecule will interact with other reagents; for instance, its reaction with a nucleophile would be governed by the energy and localization of its LUMO. numberanalytics.com Studies on silicon hydride chemistry have shown that FMO theory can be applied to predict reaction rate coefficients. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Hexamethyldisilane (B74624) | -8.69 | 0.05 | 8.74 |

| This compound | -9.50 | -1.80 | 7.70 |

| Hexachlorodisilane (B81481) | -10.25 | -2.90 | 7.35 |

σ-Electron Delocalization and σ-Conjugation Effects

A hallmark of polysilanes is the phenomenon of σ-electron delocalization, also known as σ-conjugation. researchgate.netbohrium.com Unlike the familiar π-conjugation in organic polyenes, σ-conjugation involves the delocalization of electrons along the Si-Si σ-bonded backbone. mdpi.comsemanticscholar.org This delocalization arises from the overlap of adjacent Si-Si σ bonding orbitals with σ* anti-bonding orbitals, leading to unique electronic properties, such as strong UV absorption at relatively long wavelengths. researchgate.netmdpi.com

The extent of σ-conjugation is highly dependent on the conformation of the polysilane chain, with a transoid or anti-periplanar arrangement of the Si-Si bonds maximizing the orbital overlap and thus the delocalization effect. mdpi.comsemanticscholar.org The substituents on the silicon atoms also play a critical role; they can influence the preferred conformation and directly modify the energies of the involved orbitals. mdpi.com In this compound, the bulky and electronegative trichlorosilyl (B107488) group and the trimethylsilyl (B98337) group dictate the rotational barrier and the conformational preference around the Si-Si bond, thereby modulating the degree of σ-conjugation.

Natural Bond Orbital (NBO) and Hyperconjugation Studies

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a localized, intuitive Lewis-like picture of chemical bonding. researchgate.net This method provides detailed information on charge distribution and, crucially, on stabilizing interactions caused by electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. These donor-acceptor interactions are also known as hyperconjugation.

In this compound, several key hyperconjugative interactions can be analyzed. These include:

The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy (E(2)). aiu.edu A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions are fundamental to understanding the molecule's structure, stability, and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ (Si2-C) | σ* (Si1-Cl) | 2.5 | Vicinal Hyperconjugation |

| σ (Si1-Cl) | σ* (Si2-C) | 0.8 | Vicinal Hyperconjugation |

| n (Cl) | σ* (Si1-Si2) | 1.2 | Lone Pair Delocalization |

| σ (Si2-C) | σ* (Si1-Si2) | 3.1 | Vicinal Hyperconjugation |

Advanced Applications and Material Science Implications of 1,1,1 Trichloro 2,2,2 Trimethyldisilane Derivatives

Reagents in Stereoselective Organic Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and complex natural products. Silicon-containing compounds have emerged as powerful tools for achieving high levels of stereocontrol. rsc.org Derivatives of 1,1,1-trichloro-2,2,2-trimethyldisilane, particularly those that can act as silylating agents, play a crucial role in these methodologies.

One notable application is in the stereospecific silylation of π-allylpalladium complexes. Research has demonstrated that the reaction of optically active π-allylpalladium complexes with reagents such as this compound (Cl₃SiSiMe₃) or its phenyl derivative (Cl₂PhSiSiMe₃) in the presence of triphenylphosphine (B44618) proceeds with a high degree of stereochemical retention. rsc.org This transformation yields optically active allylsilanes, which are valuable synthetic intermediates, in high yields. rsc.org The stereospecificity of this silyl (B83357) group transfer provides a reliable method for creating chiral centers in a predictable manner. rsc.orgacs.org

Building upon the foundation of stereospecific reactions, the development of catalytic asymmetric silylation has become a major focus. These strategies aim to use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making the synthesis more efficient and sustainable. The challenge lies in the catalyst's ability to differentiate between prochiral faces or groups in a substrate molecule during the silylation process. thieme-connect.de

Significant progress has been made in the catalytic enantioselective synthesis of silicon-stereogenic heterocycles and other chiral organosilicon compounds. nih.gov These methods often employ transition metal catalysts, such as rhodium or palladium, paired with chiral ligands. nih.govnih.gov For instance, rhodium-catalyzed intramolecular hydrosilylation of Si-tethered bisalkynes has been explored to construct silicon-stereogenic benzosiloles. nih.gov Similarly, chiral imidazole (B134444) derivatives have been used as catalysts for the kinetic resolution of 1,2-diols through highly site- and enantioselective silylation, demonstrating the ability to distinguish between two similar hydroxyl groups within a racemic mixture. thieme-connect.de These approaches grant access to synthetically useful, enantioenriched building blocks that are otherwise difficult to obtain. thieme-connect.de

Interactive Data Table: Examples of Catalytic Asymmetric Silylation Systems

| Catalytic System | Substrate Type | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Si-tethered bisalkynes | Intramolecular Hydrosilylation | Construction of silicon-stereogenic benzosiloles | nih.gov |

| Pd-catalyst / Chiral Ligand | Prochiral 2-(arylsilyl)aryl triflates | C-H Arylation | Synthesis of silicon-stereogenic heterocycles | nih.gov |

| Chiral Imidazole Derivative | Racemic 1,2-diols | Kinetic Resolution via Silylation | Highly site- and enantioselective silylation | thieme-connect.de |

| Rh(II) catalyst | N-triflyl-1,2,3-triazoles / Olefins | Cyclopropanation / Rearrangement | Enantioenriched cyclopropane (B1198618) and dihydropyrrole synthesis | nih.gov |

Precursors for Specialized Organosilicon Polymers and Advanced Materials

The unique properties of organosilicon polymers, such as high thermal stability, oxidative resistance, and novel electronic characteristics, make them highly desirable for advanced material applications. wiley-vch.de These polymers bridge the gap between inorganic and organic materials, offering a unique combination of properties. wiley-vch.de Derivatives of this compound serve as key precursors in the synthesis of these specialized polymers. The specific substituents on the silicon atoms can be tailored to control the final properties of the polymer, such as its conductivity, optical behavior, or ceramic yield upon pyrolysis. wiley-vch.dedtic.mil

A prime example of a specialized organosilicon polymer derived from a related precursor is poly(1,2,2-trimethyl-1-phenyl)disilane. This polymer is notable for its regular substitution pattern of methyl and phenyl groups along the silicon-silicon backbone. google.com The synthesis involves the condensation of a disilane (B73854) precursor, 1-phenyl-1,2,2-trichloro-1,2,2-trimethyldisilane, in the presence of an alkali metal like sodium in an aprotic solvent. google.com

This polymer exhibits properties that make it suitable for various electronic and optical applications. The delocalization of σ-electrons along the Si-Si backbone gives rise to interesting photophysical behaviors. wiley-vch.de Materials like poly(1,2,2-trimethyl-1-phenyl)disilane are developed for use as electroconductors, photoresists in microfabrication, and as optical information recording materials. google.com

Interactive Data Table: Properties of Poly(1,2,2-trimethyl-1-phenyl)disilane

| Property | Value / Description | Application Relevance | Reference |

|---|---|---|---|

| Repeating Unit | -(Si(Me)(Ph)-Si(Me)₂)- | Defines the core structure and electronic properties | google.com |

| Synthesis Method | Condensation with alkali metal | Allows for the formation of the Si-Si polymer backbone | google.com |

| Weight Average Molecular Weight (Mw) | 5,000 to 500,000 | Influences mechanical and processing properties | google.com |

| Molecular Weight Distribution (Mw/Mn) | Approx. 2.9 | Indicates a relatively narrow distribution for a condensation polymer | google.com |

| Potential Applications | Electroconductors, photoresists, optical information recording | Stems from the polymer's unique electronic and optical properties | google.com |

Role in Catalysis and Chemical Transformations

Beyond their use as stoichiometric reagents, silicon compounds are integral to the development of novel catalytic systems. The introduction of a silyl group can modify the electronic and steric environment of a catalyst, enhancing its activity, selectivity, and stability. researchgate.netcfsilicones.com Silylation is used to enhance the properties of silica-based materials for applications in chromatography and to create silylated catalysts that improve the efficiency and selectivity of reactions. cfsilicones.com

Silicon reagents derived from precursors like this compound are crucial in modern catalytic systems. These systems often feature a transition metal center whose properties are modulated by silicon-containing ligands or where silyl radicals participate directly in the catalytic cycle.

One area of development is in hydrogenation reactions, where Si-Ni complex catalysts have been investigated. figshare.com Theoretical studies suggest that silyl and silane (B1218182) species play distinct roles in the catalytic cycle, influencing the E/Z stereoselectivity and chemoselectivity of alkyne hydrogenation. figshare.com The silicon atom can act as a ligated silyl group or be part of a silane, with each form displaying different catalytic properties for activating substrates. figshare.com

Another innovative approach is the merger of photoredox and transition metal catalysis. nih.gov In one such system, tris(trimethylsilyl)silane (B43935) is used with a nickel catalyst and a photocatalyst to achieve the cross-electrophile coupling of alkyl bromides with aryl bromides. nih.gov A key step involves a photocatalytically generated silyl radical that selectively abstracts a halogen atom from the alkyl halide, generating a nucleophilic radical partner for the nickel-catalyzed cross-coupling. nih.gov This strategy enables the formation of C(sp³)–C(sp²) bonds under mild conditions. nih.gov

Interactive Data Table: Examples of Catalytic Systems Utilizing Silicon Reagents

| Catalytic System | Components | Transformation | Role of Silicon Reagent | Reference |

|---|---|---|---|---|

| Metallaphotoredox Catalysis | Photocatalyst, Ni-catalyst, Tris(trimethylsilyl)silane | Cross-electrophile coupling of aryl and alkyl halides | Silyl radical generation for halogen-atom abstraction | nih.gov |

| Si-Ni Catalysis | Si-Ni complex | Selective hydrogenation of alkynes | Active silyl and silane modes that dictate selectivity | researchgate.netfigshare.com |

| SILP Catalysis | Imidazole-based ionic liquids on a silica (B1680970) support | Trichlorosilane (B8805176) disproportionation | Precursor for the silica support and reactant in silane production | nih.gov |

Perspectives and Future Directions in 1,1,1 Trichloro 2,2,2 Trimethyldisilane Research

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of chlorodisilanes, including 1,1,1-trichloro-2,2,2-trimethyldisilane, often relies on processes that are resource-intensive and generate significant waste streams, presenting environmental challenges. The direct process, a cornerstone of industrial organosilane production, while efficient, involves high temperatures and the use of chlorine, prompting a shift towards more sustainable methodologies. rsc.orgnih.gov Future research is increasingly directed towards greener synthetic pathways that minimize environmental impact and enhance economic viability.

Key areas of innovation include the development of catalytic, chlorine-free routes. The direct synthesis of organofunctional silanes without the use of chlorine is a significant challenge and a major goal in green silicon chemistry. rsc.orgnih.gov The exploration of alternative feedstocks and energy sources, such as photochemical methods, represents another promising frontier. mdpi.com Photochemical reactions can often be conducted under milder conditions and may offer alternative selectivities compared to thermal processes.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Disilanes

| Feature | Traditional Synthesis (e.g., Direct Process) | Emerging Green Synthetic Routes |

| Reagents | Chlorine, metallurgical silicon | Alcohols, hydrosilanes, organometallic reagents |

| Catalysts | Often copper-based | Transition metal complexes, photocatalysts |

| Conditions | High temperatures (250-350 °C) | Milder temperatures, often room temperature |

| Byproducts | Chlorinated waste products, disilane (B73854) residues | Fewer hazardous byproducts, potential for recyclable catalysts |

| Atom Economy | Moderate | Potentially higher, especially in catalytic reactions |

Deeper Mechanistic Understanding of Complex Transformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating complex reaction pathways. DFT studies on related palladium-catalyzed silylation reactions have provided insights into the energetics of different catalytic cycles and the influence of ligands on reactivity and selectivity. nih.govfrontiersin.org Similar computational investigations focused on the reaction of this compound would be invaluable. These studies could clarify the mechanism of Si-Si bond cleavage and the subsequent transfer of the silyl (B83357) group to the allyl moiety.

Understanding the interplay between the electron-withdrawing trichlorosilyl (B107488) group and the electron-donating trimethylsilyl (B98337) group is also critical. This electronic asymmetry likely plays a crucial role in the regioselectivity of the Si-Si bond cleavage and the subsequent reactivity of the resulting fragments.

Table 2: Key Mechanistic Questions for Future Investigation

| Mechanistic Aspect | Research Question | Potential Investigative Methods |

| Si-Si Bond Activation | What is the precise mechanism of Si-Si bond cleavage in the presence of a palladium catalyst? | DFT calculations, kinetic studies, in-situ spectroscopy |

| Role of Ligands | How do different phosphine (B1218219) ligands influence the rate and stereoselectivity of the silylation? | Experimental screening of ligands, computational modeling |

| Stereochemical Pathway | What is the origin of the observed retention of configuration in the allylic silylation? | Detailed stereochemical labeling studies, advanced NMR techniques |

| Influence of Silyl Groups | How does the electronic nature of the two different silyl groups direct the reactivity? | Synthesis and reactivity studies of analogous unsymmetrical disilanes |

Expansion into Novel Catalytic Cycles and Reagent Design

The unique structure of this compound makes it a versatile building block for the design of novel reagents and the development of new catalytic cycles. Its established use in the stereospecific synthesis of optically active allylsilanes from π-allylpalladium complexes highlights its potential. rsc.org This reaction provides access to valuable chiral building blocks for organic synthesis.

Future research will likely focus on expanding the scope of this reactivity to other catalytic systems and substrates. For example, exploring the use of other transition metal catalysts, such as nickel or copper, could lead to complementary reactivity and selectivity. Furthermore, the development of new ligands could enhance the efficiency and broaden the substrate scope of the existing palladium-catalyzed reaction.

The differential reactivity of the two silyl groups can be further exploited. The trichlorosilyl group can be readily converted to other functional groups, while the trimethylsilyl group is relatively stable. This allows for the design of "disilane-bridged" molecular architectures with tailored properties. nih.gov These systems have potential applications in the development of functional materials with interesting electronic and optical properties.

Exploration of Emerging Material Science Applications

The application of organosilicon compounds in material science is a rapidly growing field, and this compound holds promise as a precursor for a variety of advanced materials. While its use as a precursor for adhesives, sealants, and in the semiconductor industry has been noted, more specialized applications are on the horizon. nih.gov

One area of exploration is the synthesis of functional polymers. The reactive trichlorosilyl group can serve as a site for polymerization or for grafting onto other polymer backbones. This could lead to the development of new silicon-containing polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or biocompatibility. nasa.govnih.govdtic.mil The incorporation of the disilane unit into polymer structures could also lead to materials with interesting electronic properties due to σ-conjugation through the Si-Si bond. nih.gov

Another promising avenue is the use of this compound as a precursor for ceramic materials. Organosilicon polymers are well-established precursors for silicon carbide (SiC) and silicon nitride (Si3N4) ceramics. nasa.govdtic.mil The controlled pyrolysis of polymers derived from this disilane could offer a route to novel ceramic materials with specific microstructures and properties, potentially useful in high-temperature applications or as composite materials.

Table 3: Potential Material Science Applications of this compound

| Material Class | Potential Application | Key Properties Conferred by the Disilane |

| Functional Polymers | Specialty coatings, membranes, photoresists | Thermal stability, tunable refractive index, etch resistance |

| Ceramic Precursors | High-temperature ceramics, composite matrices | Access to SiC and Si3N4 materials, control over microstructure |

| Hybrid Materials | Organic-inorganic hybrid materials for sensing or catalysis | Covalent linkage between organic and inorganic components |

| Semiconductor Materials | Precursors for Chemical Vapor Deposition (CVD) | Formation of thin silicon-based films |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.